molecular formula C33H33FN2O5 B018270 2-Hydroxy Atorvastatin Lactone-d5 CAS No. 265989-50-2

2-Hydroxy Atorvastatin Lactone-d5

Katalognummer: B018270
CAS-Nummer: 265989-50-2
Molekulargewicht: 561.7 g/mol
InChI-Schlüssel: MNECBMZJZFGTIK-AABVQTEKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy atorvastatin lactone-d5 (CAS 265989-50-2) is a deuterium-labeled isotopologue of 2-hydroxy atorvastatin lactone, a key metabolite of atorvastatin, a widely prescribed HMG-CoA reductase inhibitor for managing hypercholesterolemia . This compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying atorvastatin and its metabolites in pharmacokinetic (PK) studies . Its molecular formula is C₃₃H₂₈D₅FN₂O₅, with a molecular weight of 561.65 g/mol . The deuterium atoms are strategically incorporated at the phenyl ring to minimize isotopic interference while maintaining structural integrity for analytical precision .

2-Hydroxy atorvastatin lactone itself is formed via hydroxylation and lactonization of atorvastatin acid, mediated primarily by cytochrome P450 3A4 (CYP3A4) . The lactone form exhibits distinct pharmacokinetic properties compared to the acid form, including higher metabolic clearance and affinity for CYP3A4 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy Atorvastatin Lactone-d5 involves several steps, including the introduction of deuterium atoms. One common method involves the Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions. This reaction involves 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate, followed by hydrolytic deprotection and lactonization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps to those used in laboratory synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy Atorvastatin Lactone-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.

    Substitution: Various substitution reactions can occur, especially involving the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions include different hydroxylated and deuterated derivatives of atorvastatin and its lactone form.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 2-Hydroxy Atorvastatin Lactone-d5 can be categorized into several key areas:

Pharmacokinetics

This compound is extensively used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion (ADME) of atorvastatin. The incorporation of deuterium allows researchers to differentiate the labeled compound from naturally occurring molecules in biological systems.

Metabolism Studies

This compound aids in understanding the metabolic pathways of atorvastatin by analyzing the presence and abundance of various metabolites. Such studies are crucial for determining drug interactions and optimizing therapeutic strategies.

Drug Interaction Studies

Research involving this compound investigates how atorvastatin interacts with other drugs and its impact on metabolic enzymes. This knowledge is vital for assessing potential adverse effects and improving patient safety.

Biological Research

The compound is used to study the effects of atorvastatin and its metabolites on various biological systems, particularly cardiovascular and neurological systems. Its role in inhibiting HMG-CoA reductase contributes to its significance in managing hyperlipidemia.

Data Table: Comparison with Related Compounds

Compound NameChemical FormulaUnique Features
AtorvastatinC33H35FN2O5Parent compound; widely used cholesterol-lowering drug
2-Hydroxy AtorvastatinC33H35FN2O4Active metabolite without deuterium labeling
SimvastatinC25H38O5Another HMG-CoA reductase inhibitor
RosuvastatinC22H28FN3O6SPotent statin with different side chain
This compound C33H33FN2O5 Deuterium-labeled for enhanced analytical capabilities

Case Studies and Research Findings

  • Pharmacokinetic Studies:
    A study demonstrated that using deuterium-labeled atorvastatin derivatives improved the accuracy of measuring drug concentrations in plasma samples, allowing for better understanding of dose-response relationships .
  • Metabolic Pathway Analysis:
    Research indicated that this compound could effectively trace metabolic pathways in vivo, providing insights into the biotransformation processes of atorvastatin .
  • Drug Interaction Evaluation:
    Studies have shown that the presence of this compound can elucidate interactions between atorvastatin and other medications, highlighting its importance in polypharmacy contexts .

Wirkmechanismus

The mechanism of action of 2-Hydroxy Atorvastatin Lactone-d5 is similar to that of atorvastatin. It inhibits the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . This inhibition leads to a decrease in cholesterol levels in the liver, which in turn reduces the levels of low-density lipoprotein cholesterol in the blood.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Table 1: Structural and Analytical Properties of Atorvastatin Metabolites

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
2-Hydroxy Atorvastatin Lactone-d5 265989-50-2 C₃₃H₂₈D₅FN₂O₅ 561.65 Deuterated internal standard; used in LC-MS/MS for quantification
Atorvastatin Lactone 134523-03-8 C₃₃H₃₅FN₂O₅ 558.63 Parent lactone metabolite; higher CYP3A4 affinity than acid form
4-Hydroxy Atorvastatin Lactone 163217-73-0 C₃₃H₃₃FN₂O₅ 556.62 Para-hydroxylated metabolite; lower metabolic activity than ortho isomer
4-Hydroxy Atorvastatin Lactone-d5 265989-49-9 C₃₃H₂₈D₅FN₂O₅ 561.65 Deuterated para-hydroxy variant; used in parallel PK studies
Atorvastatin Acid 110862-48-1 C₃₃H₃₅FN₂O₅ 558.63 Active form; undergoes lactonization and hydroxylation

Structural Insights :

  • Hydroxylation Position : 2-Hydroxy (ortho) vs. 4-hydroxy (para) derivatives exhibit differences in metabolic stability. Ortho-hydroxylation is more prevalent due to steric and electronic factors favoring CYP3A4-mediated oxidation .
  • Deuterium Labeling: this compound and its para counterpart (4-hydroxy-d5) are used as internal standards to differentiate endogenous metabolites from exogenous analytes, leveraging their near-identical retention times but distinct mass-to-charge ratios .

Pharmacokinetic and Metabolic Comparisons

Table 2: Metabolic Parameters of Atorvastatin Derivatives

Compound CYP3A4 Affinity (Kₘ, µM) Metabolic Clearance (CLint, µL/min/mg) Inhibition Constant (Kᵢ, µM) Key Findings
Atorvastatin Lactone 1.4 ± 0.2 (para-OH) 2949 ± 3511 (para-OH) 0.9 (vs. acid form) 83-fold higher CLint than acid form; potent inhibitor of acid metabolism
2-Hydroxy Atorvastatin Lactone 3.9 ± 0.2 (ortho-OH) 923 ± 965 (ortho-OH) Not reported Lower CLint than para-hydroxy lactone but higher than acid form
Atorvastatin Acid 25.6 ± 5.0 (para-OH) 35.5 ± 48.1 (para-OH) 90 (vs. lactone form) Slower metabolism due to lower CYP3A4 affinity

Metabolic Insights :

  • CYP3A4 Preference : Lactone forms exhibit significantly higher affinity for CYP3A4 than the acid form, with Kₘ values 10–20 times lower .
  • Hydroxylation Efficiency : Para-hydroxy metabolites are generated at higher rates than ortho-hydroxy derivatives, but both lactones are more rapidly metabolized than the acid form .
  • Genetic Variability : SLCO1B1 and CYP3A4 polymorphisms alter the AUC (area under the curve) of 2-hydroxy atorvastatin lactone, with *5 and *15 alleles reducing transporter activity and increasing systemic exposure .

Analytical Performance in PK Studies

Table 3: Analytical Precision of Atorvastatin Metabolites in QC Samples

Compound Precision (%CV) Accuracy (%Bias) Quantification Range (ng/mL)
Atorvastatin 0.6–2.7 -1.6–1.5 0.1–100
2-Hydroxy Atorvastatin 0.4–4.6 -3.0–0.7 0.1–100
Atorvastatin Lactone 1.5–2.3 1.4–7.3 0.1–100
This compound Not explicitly reported

Analytical Insights :

  • This compound ensures reliable quantification due to its co-elution with non-deuterated analogs and minimal matrix effects .
  • QC data for non-deuterated metabolites highlight the robustness of UPLC-MS/MS methods, with precision (%CV) ≤4.6% and accuracy (%bias) within ±7.3% .

Key Research Findings

Metabolic Interconversion : Lactone metabolites are interconverted with acid forms in plasma, complicating PK analyses unless stabilized by derivatization .

Clinical Relevance: Elevated 2-hydroxy atorvastatin lactone levels correlate with SLCO1B15/15 genotypes, necessitating dose adjustments to avoid statin-induced myopathy .

Biologische Aktivität

2-Hydroxy Atorvastatin Lactone-d5 is a stable isotope-labeled derivative of atorvastatin, a widely used statin for lowering cholesterol and preventing cardiovascular diseases. This compound is particularly significant in pharmacokinetic studies and metabolic profiling due to its unique isotopic labeling, which allows for precise tracking in biological systems. Understanding its biological activity is crucial for optimizing atorvastatin therapy and assessing individual responses based on genetic variations.

Pharmacological Mechanism

Atorvastatin, including its hydroxy metabolites, functions primarily as an inhibitor of the enzyme HMG-CoA reductase, which plays a central role in cholesterol biosynthesis. The lactone form serves as a prodrug, converting into the active hydroxy acid form upon administration. This conversion is essential for the drug's efficacy in lowering low-density lipoprotein (LDL) cholesterol levels.

  • HMG-CoA Reductase Inhibition : The primary mechanism through which atorvastatin exerts its cholesterol-lowering effect.
  • Antioxidant Properties : Research indicates that hydroxy metabolites of atorvastatin exhibit significant antioxidant activity, scavenging free radicals and protecting lipoproteins from oxidation .
  • Influence of Genetic Variations : Variants in the SLCO1B1 gene can significantly affect the pharmacokinetics of atorvastatin and its metabolites, impacting systemic exposure and therapeutic outcomes .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals variability influenced by genetic factors. A study involving pediatric participants highlighted significant inter-individual variability in plasma concentrations of atorvastatin and its metabolites, particularly in relation to SLCO1B1 genotype variations.

Parameter Median (IQR)
Cmax (2-OH AVA)0.7 ng/mL (0.5–1.0)
AUC (0–24) (2-OH AVA)6.4 ng·hr/mL (4.8–9.4)
Cmax (AVL)0.9 ng/mL (0.7–1.2)
AUC (0–24) (AVL)8.7 ng·hr/mL (4.0–15.0)

These findings suggest that genetic factors contribute to the variability in drug exposure, which may influence both efficacy and risk of adverse effects .

Study on Antioxidant Activity

In a theoretical study examining the antioxidant properties of atorvastatin and its hydroxy metabolites, it was found that these metabolites possess superior free radical scavenging capabilities compared to the parent compound. This activity was assessed using various assays, including the DPPH assay, indicating that the hydroxy forms are more effective at protecting LDL from oxidation .

Genetic Influence on Drug Metabolism

A clinical study assessed the impact of SLCO1B1 polymorphisms on atorvastatin metabolism in children. Results showed that participants with certain genotypes experienced higher plasma concentrations of this compound, correlating with an increased risk of adverse effects such as myopathy . This underscores the importance of personalized medicine approaches in statin therapy.

Q & A

Basic Research Questions

Q. What is the role of 2-Hydroxy Atorvastatin Lactone-d5 in pharmacokinetic studies, and how is it synthesized?

  • Answer : This deuterated compound is primarily used as an internal standard in LC-MS/MS to quantify atorvastatin and its metabolites in biological matrices. Its synthesis involves isotopic labeling (deuterium at five positions) to ensure minimal interference with endogenous analytes while retaining identical chromatographic behavior . Key synthetic steps include selective deuteration of the parent molecule (atorvastatin lactone) under controlled catalytic conditions, followed by purification via reverse-phase HPLC (>95% purity) .

Q. How does this compound differ structurally from its non-deuterated counterpart?

  • Answer : The deuterated form replaces five hydrogen atoms with deuterium at specific positions (e.g., aromatic rings or side chains), confirmed by NMR and high-resolution mass spectrometry . This modification increases its molecular weight (e.g., 561.65 g/mol vs. 556.62 g/mol for the non-deuterated form) while maintaining identical pharmacological activity .
PropertyThis compoundNon-deuterated Form
Molecular FormulaC33H28D5FN2O5C33H33FN2O5
Molecular Weight561.65 g/mol556.62 g/mol
LogP6.8836.883
Hydrogen Bond Donors33

Data derived from isotopic labeling studies .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

  • Answer : LC-MS/MS is the gold standard. Example parameters:

  • Column : C18 (2.1 × 50 mm, 1.7 µm)
  • Ionization : Positive ESI
  • Transitions : m/z 557.1 → 448.1 (quantifier) and 557.1 → 466.1 (qualifier) .
  • Sample Prep : Plasma extraction using protein precipitation (acetonitrile) with deuterated internal standards to correct matrix effects .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacokinetic data involving this compound?

  • Answer : Discrepancies (e.g., variable metabolite ratios in plasma) may arise from:

  • CYP3A4 Polymorphisms : Genetic variants alter metabolic rates of parent atorvastatin to lactone forms .
  • Drug-Drug Interactions : Co-administration with inhibitors (e.g., fimasartan) increases systemic exposure to lactone metabolites by 1.89-fold (Cmax) via OATP1B1 inhibition .
  • Analytical Artifacts : Spontaneous lactonization of hydroxy-acid metabolites during sample storage (mitigated by pH control and rapid freezing) .

Q. What experimental designs are optimal for studying the neuroprotective effects of this compound?

  • Answer : Use oxygen-glucose deprivation (OGD) models in primary rat cortical neurons:

  • Dosage : 10–100 nM (based on non-deuterated 2-hydroxy atorvastatin lactone studies) .
  • Endpoints : Cell viability (MTT assay), apoptosis markers (caspase-3), and lactate dehydrogenase (LDH) release.
  • Controls : Include deuterated solvent controls to rule out isotopic effects on neuronal activity .

Q. How does deuterium labeling impact the stability and metabolic fate of this compound in vivo?

  • Answer : Deuterium reduces hydrogen-deuterium exchange in acidic environments (e.g., lysosomes), prolonging half-life. However, in vivo studies in rats show:

  • Deuterium Loss : ~5–10% loss via CYP3A4-mediated oxidation, confirmed by detecting non-deuterated fragments in urine .
  • Metabolic Interference : Deuterium at sterically hindered positions minimizes kinetic isotope effects (KIE), preserving metabolic pathway fidelity .

Q. Methodological Challenges & Solutions

Q. How to resolve co-elution issues of this compound with endogenous metabolites in LC-MS/MS?

  • Answer : Optimize chromatographic conditions:

  • Mobile Phase : 0.1% formic acid in water/acetonitrile with gradient elution (retention time: 6.2 min) .
  • Mass Resolution : Use high-resolution MS (Q-TOF) to distinguish isotopic clusters from background noise .

Q. What statistical approaches are recommended for analyzing dose-response relationships in metabolic studies?

  • Answer : Apply non-linear mixed-effects modeling (NONMEM) to account for inter-individual variability in CYP3A4 activity. Use bootstrap validation (1,000 iterations) to confirm parameter robustness .

Eigenschaften

IUPAC Name

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(2-hydroxyphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2-propan-2-ylpyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-26-10-6-7-11-27(26)38)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-25-18-24(37)19-28(39)41-25/h3-15,20,24-25,37-38H,16-19H2,1-2H3,(H,35,40)/t24-,25-/m1/s1/i3D,4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNECBMZJZFGTIK-AABVQTEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3O)C(C)C)CC[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445260
Record name 2-Hydroxy Atorvastatin Lactone-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265989-50-2
Record name 1H-Pyrrole-3-carboxamide, 5-(4-fluorophenyl)-N-(2-hydroxyphenyl)-2-(1-methylethyl)-4-(phenyl-d5)-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=265989-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy Atorvastatin Lactone-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy Atorvastatin Lactone-d5
Reactant of Route 2
2-Hydroxy Atorvastatin Lactone-d5
Reactant of Route 3
2-Hydroxy Atorvastatin Lactone-d5
Reactant of Route 4
2-Hydroxy Atorvastatin Lactone-d5
Reactant of Route 5
2-Hydroxy Atorvastatin Lactone-d5
Reactant of Route 6
2-Hydroxy Atorvastatin Lactone-d5

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.